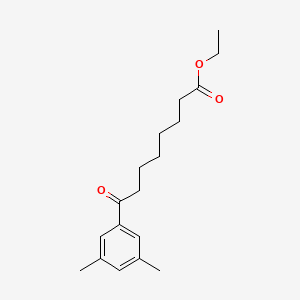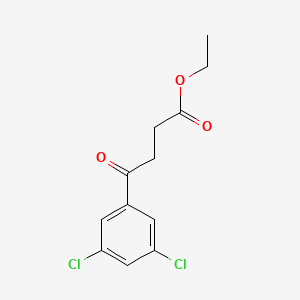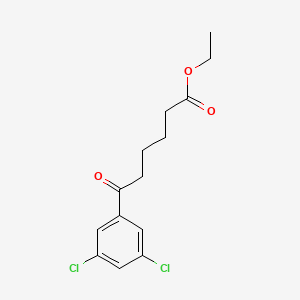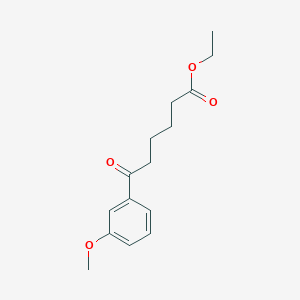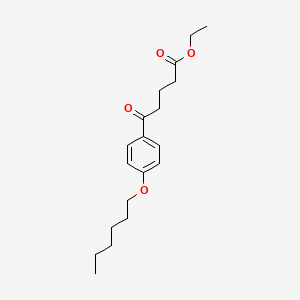
Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a valerate backbone, which is further substituted with a 4-hexyloxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate typically involves the esterification of 5-(4-hexyloxyphenyl)-5-oxovaleric acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to the large-scale production of this compound with high purity.
化学反応の分析
Types of Reactions
Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.
Substitution: The hexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the hexyloxy group under basic conditions.
Major Products Formed
Oxidation: 5-(4-Hexyloxyphenyl)-5-oxovaleric acid.
Reduction: 5-(4-Hexyloxyphenyl)-5-hydroxyvalerate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in further metabolic processes. The hexyloxyphenyl group may also interact with hydrophobic pockets in proteins, influencing their activity.
類似化合物との比較
Similar Compounds
- Ethyl 5-(4-methoxyphenyl)-5-oxovalerate
- Ethyl 5-(4-ethoxyphenyl)-5-oxovalerate
- Ethyl 5-(4-butoxyphenyl)-5-oxovalerate
Uniqueness
Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate is unique due to the presence of the hexyloxy group, which imparts specific hydrophobic characteristics and influences its reactivity and interactions with other molecules. This makes it distinct from other similar compounds with shorter or different alkoxy groups.
特性
IUPAC Name |
ethyl 5-(4-hexoxyphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-3-5-6-7-15-23-17-13-11-16(12-14-17)18(20)9-8-10-19(21)22-4-2/h11-14H,3-10,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZSFMBIYQQWBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)CCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645798 |
Source


|
| Record name | Ethyl 5-[4-(hexyloxy)phenyl]-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-89-6 |
Source


|
| Record name | Ethyl 4-(hexyloxy)-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-[4-(hexyloxy)phenyl]-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
